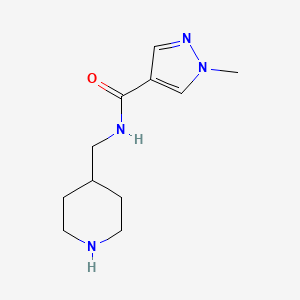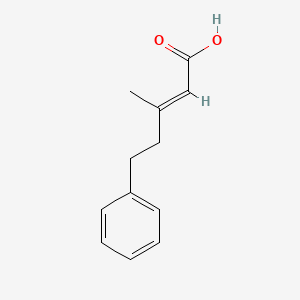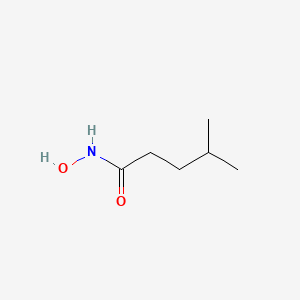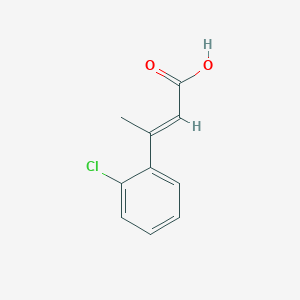
3-(2-Chlorophenyl)but-2-enoic acid
Descripción general
Descripción
“3-(2-Chlorophenyl)but-2-enoic acid” is a chemical compound with the molecular formula C10H9ClO2 . It has a molecular weight of 196.63 . The compound is a derivative of butenoic acid, which is a monocarboxylic acid with an unbranched 4-carbon chain with 3 single bonds and one double bond .
Molecular Structure Analysis
The IUPAC name for “3-(2-Chlorophenyl)but-2-enoic acid” is (2E)-3-(2-chlorophenyl)-2-butenoic acid . The InChI code for this compound is 1S/C10H9ClO2/c1-7(6-10(12)13)8-4-2-3-5-9(8)11/h2-6H,1H3,(H,12,13)/b7-6+ .Physical And Chemical Properties Analysis
“3-(2-Chlorophenyl)but-2-enoic acid” is a powder at room temperature . It has a melting point of 101-103 degrees Celsius .Aplicaciones Científicas De Investigación
Pharmacology
In pharmacology, 3-(2-Chlorophenyl)but-2-enoic acid is explored for its potential as a precursor in the synthesis of complex molecules used in drug development . Its structure could be utilized in the formation of pharmacophores, which are parts of molecular structures that are responsible for the biological action of the drug.
Material Science
This compound may serve as a monomer or a cross-linking agent in polymer synthesis, contributing to the development of new materials with specific mechanical and chemical properties . Its incorporation into polymers could affect the thermal stability, rigidity, and overall durability of the material.
Biochemistry
In biochemistry, 3-(2-Chlorophenyl)but-2-enoic acid could be involved in enzyme-catalyzed reactions, potentially acting as an inhibitor or a substrate analog to study enzyme mechanisms or metabolic pathways .
Agriculture
The compound’s role in agriculture could be significant in the synthesis of herbicides or pesticides. Its chemical structure might be useful in disrupting the growth of unwanted plants or pests without affecting the crops .
Environmental Science
Environmental science could benefit from this compound in the detoxification of hazardous substances. It might be used to synthesize compounds that can neutralize or degrade environmental pollutants .
Analytical Chemistry
In analytical chemistry, 3-(2-Chlorophenyl)but-2-enoic acid could be used as a standard or a reagent in chromatography and spectrometry to identify or quantify other substances .
Chemical Engineering
This compound might be involved in process optimization, serving as an intermediate in the synthesis of more complex chemicals. It could also be used in catalysis studies to improve reaction efficiencies .
Food Science
Although not directly used in food, 3-(2-Chlorophenyl)but-2-enoic acid could be used in research for food packaging materials, especially in the development of substances that prevent spoilage or improve shelf life .
Safety and Hazards
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)but-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-7(6-10(12)13)8-4-2-3-5-9(8)11/h2-6H,1H3,(H,12,13)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYCDNZCWADMHD-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)but-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



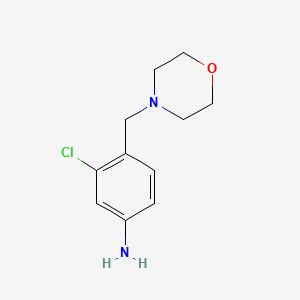






![Ethyl [(2,2-dimethoxyethyl)carbamoyl]formate](/img/structure/B1414835.png)
![5-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1414836.png)
